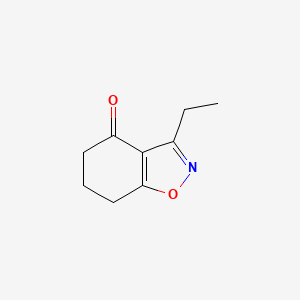
3-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-4-one: is a heterocyclic organic compound that features a benzoxazole ring system Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-4-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of an ortho-aminophenol with an ethyl-substituted carbonyl compound can lead to the formation of the benzoxazole ring. The reaction typically requires acidic or basic catalysts and may be carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as microwave-assisted synthesis or flow chemistry may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or acyl groups.
Scientific Research Applications
Chemistry: 3-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-4-one is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a valuable target for drug discovery.
Medicine: The medicinal chemistry community explores this compound for its potential therapeutic applications. It may serve as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and dyes. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor antagonism, or interference with DNA replication.
Comparison with Similar Compounds
4,5,6,7-Tetrahydro-1,2-benzoxazol-4-one: Lacks the ethyl group, leading to different chemical properties and reactivity.
3-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-4-one: The presence of a methyl group instead of an ethyl group can alter the compound’s biological activity and chemical behavior.
3-Phenyl-4,5,6,7-tetrahydro-1,2-benzoxazol-4-one: The phenyl group introduces aromaticity, affecting the compound’s stability and interactions.
Uniqueness: 3-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-4-one is unique due to the presence of the ethyl group, which influences its chemical reactivity and biological activity. This structural feature can enhance its potential as a bioactive molecule and make it a valuable target for further research and development.
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-ethyl-6,7-dihydro-5H-1,2-benzoxazol-4-one |
InChI |
InChI=1S/C9H11NO2/c1-2-6-9-7(11)4-3-5-8(9)12-10-6/h2-5H2,1H3 |
InChI Key |
FRISOZOAKBNWHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC2=C1C(=O)CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


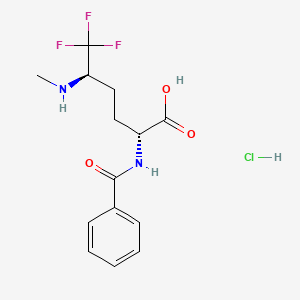
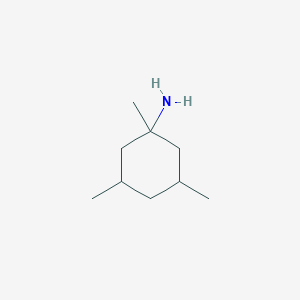


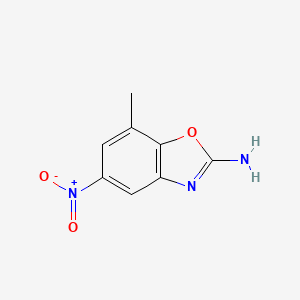
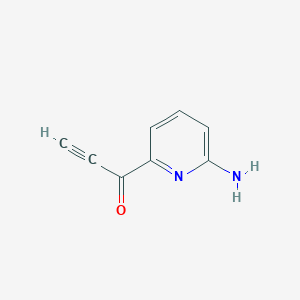



![6-(4-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13188126.png)
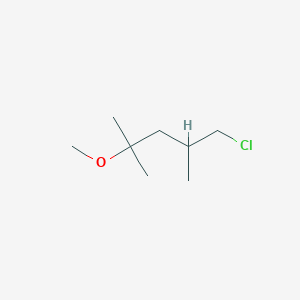

![1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL](/img/structure/B13188147.png)

